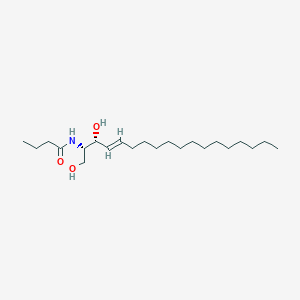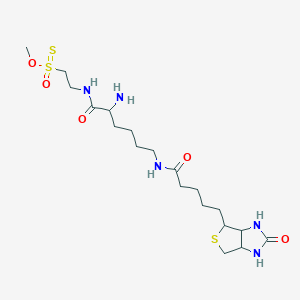
rac-trans 3'-Hydroxymethylnicotine Hemisuccinate
Overview
Description
rac-trans 3’-Hydroxymethylnicotine Hemisuccinate: is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is primarily used in the production of immunogens for generating antibodies against nicotine . It is a derivative of nicotine, modified to include a hemisuccinate group, which enhances its immunogenic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate involves the following steps:
Starting Material: The synthesis begins with nicotine, which is a naturally occurring alkaloid found in tobacco plants.
Hydroxymethylation: Nicotine undergoes a hydroxymethylation reaction to introduce a hydroxymethyl group at the 3’ position. This step typically involves the use of formaldehyde and a base such as sodium hydroxide.
Hemisuccinate Formation: The hydroxymethylnicotine is then reacted with succinic anhydride to form the hemisuccinate ester.
Industrial Production Methods
Industrial production of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
rac-trans 3’-Hydroxymethylnicotine Hemisuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hemisuccinate ester back to the hydroxymethyl derivative.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-trans 3’-Hydroxymethylnicotine Hemisuccinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for potential use in nicotine addiction therapies by generating antibodies that neutralize nicotine.
Mechanism of Action
The mechanism of action of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate involves its ability to act as an immunogen. When introduced into the body, it stimulates the immune system to produce antibodies against nicotine. These antibodies bind to nicotine molecules, preventing them from crossing the blood-brain barrier and exerting their addictive effects. This mechanism is being explored for potential use in nicotine addiction therapies .
Comparison with Similar Compounds
rac-trans 3’-Hydroxymethylnicotine Hemisuccinate can be compared with other nicotine derivatives such as:
Nicotine Hemisuccinate: Similar in structure but lacks the hydroxymethyl group, making it less immunogenic.
Nicotine Polacrilex: Used in nicotine replacement therapies but does not generate antibodies.
Nicotine Sulfate: Used as an insecticide and does not have immunogenic properties.
The uniqueness of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate lies in its enhanced immunogenicity due to the presence of both the hydroxymethyl and hemisuccinate groups, making it particularly useful for generating antibodies against nicotine .
Properties
IUPAC Name |
4-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-17-8-6-12(10-21-14(20)5-4-13(18)19)15(17)11-3-2-7-16-9-11/h2-3,7,9,12,15H,4-6,8,10H2,1H3,(H,18,19)/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTKSOUZGGAJEJ-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CN=CC=C2)COC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@H]1C2=CN=CC=C2)COC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468456 | |
| Record name | rac-trans 3'-Hydroxymethylnicotine Hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207282-59-4 | |
| Record name | rac-trans 3'-Hydroxymethylnicotine Hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)







